molecular formula C10H6F6O B7996407 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one

Cat. No.: B7996407
M. Wt: 256.14 g/mol
InChI Key: HLJUNUWNBQEAOR-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H6F6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde and pentafluoropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For instance, a common method involves the use of a Lewis acid catalyst to promote the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: A related compound with similar fluorine content but different functional groups.

    2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with fewer fluorine atoms.

    1,1,2,2,3-Pentafluoropropane: A fluorinated hydrocarbon with different structural features.

Uniqueness

2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one is unique due to its specific arrangement of fluorine atoms and the presence of both a ketone and an aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(3-fluoro-4-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5-2-3-6(4-7(5)11)8(17)9(12,13)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJUNUWNBQEAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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